beta-Parinaric acid

描述

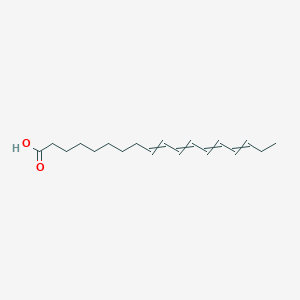

β-Parinaric acid (9,11,13,15-octadecatetraenoic acid) is a conjugated polyunsaturated fatty acid (PUFA) with four alternating double bonds in its 18-carbon chain. Its unique structure, featuring a fully conjugated tetraene system (C18:4), distinguishes it from non-conjugated PUFAs like linoleic acid (C18:2) or α-linolenic acid (C18:3). This conjugation grants β-parinaric acid distinct photochemical properties, making it a valuable fluorescent probe for studying lipid membrane dynamics and oxidative stress .

准备方法

Bromination-Dehydrobromination of α-Linolenic Acid

Bromination of α-Linolenic Acid

The bromination of α-linolenic acid (ALA) selectively targets its methylene-interrupted cis triene system (1,4,7-octatriene). Treatment with 0.1 M bromine (Br₂) in a saturated sodium bromide/methanol solution at 0°C yields dibromides at the 12,13- or 9,10- and 15,16-double bonds . Esterification of the dibromides with methanol and sulfuric acid produces methyl esters, which undergo double dehydrobromination using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form conjugated tetraenes .

Key Reaction Conditions

-

Temperature : 0°C for bromination; room temperature for dehydrobromination

-

Reagents : Br₂ (0.1 M), NaBr/MeOH, DBU

Isomerization to β-Parinaric Acid

The initial product is a mixture of α-parinaric acid (9Z,11E,13E,15Z) and other isomers. Base-catalyzed isomerization (e.g., KOH/ethylene glycol, 170°C) or iodine treatment converts all isomers to β-parinaric acid . This step ensures uniform trans geometry across all double bonds.

Characterization Data

Ruthenium-Catalyzed Oxidative Coupling

Reaction Design and Mechanism

A 2022 method employs ruthenium catalysis to couple vinyl ketones and acrylates, forming 1,6-dioxo-2,4-dienes as key intermediates . These dienes undergo functionalization to install the tetraene system. The oxidative coupling proceeds via a Ru-mediated [2+2] cycloaddition, followed by retro-cyclization to yield conjugated dienes .

Optimized Conditions

-

Catalyst : [Ru(p-cymene)Cl₂]₂ (5 mol%)

-

Oxidant : Cu(OAc)₂·H₂O

-

Solvent : Dichloroethane, 80°C

Advantages and Limitations

This route offers modularity for synthesizing polyene natural products but requires stoichiometric oxidants and precise control over stereochemistry. The moderate yield reflects challenges in preventing over-oxidation or polymerization .

Julia-Kocienski Condensation Using Sulfonylphosphonates

Sulfonylphosphonate Synthesis

Sulfonylphosphonates (e.g., 93a) are prepared from commercially available aldehydes and phosphonates. For β-parinaric acid, 3-phenylpropanal reacts with sulfonylphosphonate 93a under Julia-Kocienski conditions to form allylic phosphonates . Subsequent Horner-Wadsworth-Emmons (HWE) reactions extend the conjugation.

One-Pot Procedure

-

Condensation : Sulfonylphosphonate 93a + 3-phenylpropanal → allylic phosphonate (89a)

-

HWE Reaction : 89a + aldehyde → tetraene ester

Stereochemical Control

The Julia-Kocienski method achieves high E-selectivity (>95%) by leveraging the transitory sulfinate intermediate’s configuration. Silica gel chromatography removes minor Z-isomers .

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Isomer Purification

HPLC purification (C18 column, 90:10 MeOH/H₂O) resolves α- and β-parinaric acid isomers but adds cost . Base isomerization simplifies this by converting all intermediates to the β-form .

Catalyst Loading Reduction

In the Ru-catalyzed method, ligand design (e.g., N-heterocyclic carbenes) could enhance turnover numbers, reducing catalyst loading from 5 mol% to 1 mol% .

Telescoping Reactions

The Julia-Kocienski route’s one-pot procedure eliminates intermediate isolation, improving efficiency . For example, diene 107 is synthesized in 78% yield via a telescoped protocol .

化学反应分析

Types of Reactions: : Beta-Parinaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Due to its polyunsaturated nature, it is highly susceptible to oxidation, which can lead to the formation of lipid peroxides .

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peroxyl radicals.

Substitution: Halogenation reactions can occur with reagents like bromine, resulting in the addition of halogen atoms to the double bonds.

Major Products

Oxidation: Lipid peroxides and other oxidized derivatives.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

科学研究应用

Chemical Properties and Structure

Beta-parinaric acid is characterized by:

- Chemical Name : All-trans-9,11,13,15-octadecatetraenoic acid

- Molecular Formula : C18H28O2

- Structure : Contains four conjugated double bonds in a trans configuration, resulting in a relatively straight hydrocarbon chain .

Membrane Probing

One of the primary applications of β-PnA is its use as a fluorescent probe for studying biological membranes. The fluorescence properties of β-PnA are sensitive to changes in the membrane environment, allowing researchers to monitor:

- Membrane Fluidity : Variations in fluorescence intensity can indicate alterations in membrane fluidity and organization .

- Phase Transitions : β-PnA can detect phase transitions in lipid bilayers, providing insights into lipid behavior under different conditions .

Case Study: Temperature Effects on Membrane Dynamics

In a study examining the effects of temperature on plasma membranes and isolated lipids from LM cells, β-PnA was employed to identify characteristic temperatures at which significant changes occurred (approximately 18°C, 23°C, 31°C, 38°C, and 43°C). These findings suggest that β-PnA can effectively reveal temperature-induced transitions within membrane structures .

Binding Studies

β-PnA has been utilized to investigate binding interactions with proteins, such as bovine beta-lactoglobulin. Research using electrospray ionization mass spectrometry demonstrated that β-PnA forms stable complexes with this protein under acidic conditions. The study highlighted that even in the presence of competing fatty acids, β-PnA preferentially binds to lactoglobulin, indicating its potential as a tool for studying protein-lipid interactions .

Fluorescence Energy Transfer

The unique fluorescence characteristics of β-PnA allow it to be used in studies involving fluorescence energy transfer (FRET). This technique can elucidate interactions between biomolecules by measuring energy transfer efficiency between donor and acceptor molecules. The overlapping absorption spectra of β-PnA and tryptophan enable researchers to explore complex biological systems through FRET methodologies .

Toxicological Studies

β-PnA has also been investigated for its cytotoxic effects on cancer cells. Research indicates that it exhibits toxicity towards human monocytic leukemia cells, suggesting potential applications in cancer research and therapeutic development .

Molecular Dynamics Simulations

Recent advancements have incorporated molecular dynamics simulations to study the behavior of β-PnA within lipid bilayers. These simulations provide insights into probe orientation, diffusion rates, and interaction dynamics with lipid environments. Such computational studies enhance understanding of how β-PnA behaves under various physiological conditions .

Data Tables

作用机制

Beta-Parinaric acid exerts its effects primarily through its interaction with lipid membranes. Its conjugated double bonds allow it to integrate into lipid bilayers, where it can act as a fluorescent probe. This integration affects the physical properties of the membranes, such as fluidity and permeability . Additionally, its susceptibility to oxidation makes it a valuable tool for studying oxidative stress and lipid peroxidation .

相似化合物的比较

Comparative Analysis with Similar Compounds

Structural Comparison

β-Parinaric acid belongs to the PUFA family, which includes compounds like oleic acid (C18:1), linoleic acid (C18:2), and arachidonic acid (C20:4). Key structural differences include:

| Compound | Double Bonds | Conjugation | Chain Length | Primary Source |

|---|---|---|---|---|

| β-Parinaric acid | 4 (9,11,13,15) | Conjugated | C18 | Seed oils (e.g., Parinari glabra) |

| Linoleic acid | 2 (9,12) | Non-conjugated | C18 | Plant oils (sunflower, soybean) |

| α-Linolenic acid | 3 (9,12,15) | Non-conjugated | C18 | Flaxseed, chia seeds |

| Arachidonic acid | 4 (5,8,11,14) | Non-conjugated | C20 | Animal tissues, algae |

The conjugated tetraene system in β-parinaric acid enhances its reactivity toward free radicals compared to non-conjugated PUFAs, making it a sensitive marker for lipid peroxidation studies .

Physicochemical Properties

- Fluorescence: β-Parinaric acid exhibits strong fluorescence (excitation ~320 nm, emission ~420 nm), a property absent in non-conjugated PUFAs like oleic or stearic acid. This feature is exploited in membrane fluidity assays .

- Oxidative Stability: Due to conjugation, β-parinaric acid is more prone to oxidation than linoleic acid but less reactive than highly unsaturated non-conjugated PUFAs like docosahexaenoic acid (DHA, C22:6) .

Lipid Peroxidation Studies

β-Parinaric acid’s fluorescence quenching under oxidative conditions has been utilized to quantify reactive oxygen species (ROS) in cellular models, outperforming non-fluorescent analogs like palmitoleic acid .

Limitations in Biomedical Research

While β-parinaric acid’s photochemical properties are advantageous, its instability in aqueous environments limits its use compared to stable probes like fluorescein-tagged lipids. Recent studies suggest nanoencapsulation to enhance its stability .

生物活性

Beta-parinaric acid (β-PA) is a conjugated fatty acid known for its unique structural properties and biological activities. This compound has garnered attention in various fields, including biochemistry, pharmacology, and nutrition, due to its potential health benefits and applications as a fluorescent probe in biological research. This article provides a comprehensive overview of the biological activity of β-PA, including its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound is a conjugated polyunsaturated fatty acid with the chemical formula . It contains multiple double bonds arranged in a conjugated system, which is significant for its biological activity. The compound is derived from natural sources such as certain plant oils and algae and can be synthesized through microbial enzyme activity.

The biological activity of β-PA is primarily attributed to its ability to interact with cellular membranes and influence lipid dynamics. The following mechanisms have been identified:

- Fluorescent Probing : β-PA serves as a fluorescent probe to study membrane fluidity and phase transitions. It can be incorporated into cellular membranes, where it exhibits fluorescence changes in response to temperature variations, allowing researchers to assess membrane integrity and lipid organization .

- Antioxidant Activity : Research indicates that β-PA possesses antioxidant properties, which may help in mitigating oxidative stress within cells. This effect is crucial for preventing cellular damage associated with various diseases, including cancer .

- Anticancer Effects : Studies have shown that β-PA exhibits anticarcinogenic properties in vitro. It has been reported to inhibit the proliferation of various cancer cell lines, including colon cancer cells (SW480), leukemia cells, and malignant gliomas .

Table 1: Summary of Biological Activities of this compound

Case Studies

- Membrane Fluidity Assessment : A study utilized β-PA to investigate the effects of temperature on plasma membranes derived from LM cells. The research revealed distinct phase transition temperatures (approximately 18°C, 23°C, 31°C, 38°C, and 43°C) where significant changes in membrane properties occurred. These findings underscore the utility of β-PA as a tool for studying membrane dynamics under varying conditions .

- Antioxidant Studies : In vitro assays demonstrated that β-PA exhibits a notable capacity to scavenge DPPH radicals, indicating its potential as an antioxidant agent. The IC50 values for various extracts containing β-PA were compared against standard antioxidants like ascorbic acid .

- Cancer Cell Proliferation Inhibition : Research conducted on SW480 colon cancer cells showed that β-PA effectively inhibited cell growth through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to induce cytotoxic effects highlights its potential as a therapeutic agent against specific types of cancer .

常见问题

Basic Research Questions

Q. What are the optimal spectroscopic techniques for characterizing beta-Parinaric acid in lipid bilayers, and how should experimental conditions be standardized?

this compound’s conjugated tetraene chromophore allows characterization via UV-Vis absorption (peaking at 300–320 nm) and fluorescence spectroscopy. Solvent polarizability significantly impacts absorption vibronic structure, while fluorescence emission wavelengths remain solvent-independent. Standardize experiments by controlling temperature (e.g., 25°C for minimal thermal quenching) and solvent polarity (e.g., ethanol or aqueous buffers). Fluorescence quantum yields (~100 ns intrinsic lifetime) should be calibrated against reference fluorophores to account for environmental sensitivity .

Q. How is this compound synthesized and purified for membrane studies?

Synthesis typically involves conjugated polyene formation via catalytic hydrogenation or photochemical methods. Purification employs column chromatography (silica gel) with non-polar solvents to isolate cis-trans isomers. Purity is validated using HPLC and mass spectrometry, ensuring minimal auto-oxidation by storing samples in inert atmospheres (argon) at -80°C .

Q. What protocols ensure reproducible incorporation of this compound into lipid bilayers?

Use sonication or vesicle extrusion to integrate this compound into liposomes at molar ratios ≤1:100 (probe:lipid). Monitor incorporation via fluorescence anisotropy or quenching assays. Validate homogeneity using dynamic light scattering and control for lipid phase transitions by maintaining temperatures above the gel-liquid crystalline transition point of the lipid .

Advanced Research Questions

Q. How can researchers resolve contradictions in fluorescence data when this compound is used in heterogeneous membrane models?

Discrepancies often arise from phase separation or probe localization differences. Address this by:

- Cross-validating results with complementary probes (e.g., Laurdan for membrane polarity).

- Systematically varying lipid composition (e.g., cholesterol content) to assess phase behavior.

- Using fluorescence lifetime imaging (FLIM) to distinguish microenvironments .

Q. What experimental designs mitigate this compound’s susceptibility to auto-oxidation during long-term studies?

Implement antioxidant additives (e.g., BHT at 0.01% w/v) in buffers and conduct experiments under oxygen-free conditions (glovebox). Monitor oxidation via absorption spectral shifts (loss of 320 nm peak) and validate data consistency with fresh probe batches .

Q. How should researchers integrate this compound with other fluorescent probes for multi-parametric membrane analysis?

Avoid spectral overlap by selecting probes with non-overlapping emission (e.g., NBD-labeled lipids for green channel). Use time-resolved fluorescence to deconvolute signals. Calibrate Förster resonance energy transfer (FRET) pairs (e.g., this compound as donor) with acceptor dyes like Nile Red .

Q. What statistical approaches are recommended for analyzing this compound’s environment-dependent fluorescence variability?

Apply multivariate regression to correlate fluorescence parameters (quantum yield, lifetime) with solvent polarity, temperature, and lipid order. Use bootstrapping to assess confidence intervals in heterogeneous systems. Open-source tools like PyCPI (Python-based fluorescence analysis) can automate data processing .

Q. Methodological Challenges & Solutions

Q. How to quantify this compound’s partitioning coefficients in mixed lipid systems?

Use dual-labeling experiments with radiolabeled lipids (e.g., ³H-DPPC) and quantify probe distribution via scintillation counting. Alternatively, employ surface plasmon resonance (SPR) to measure binding kinetics in supported lipid bilayers .

Q. What controls are essential when using this compound to study membrane-protein interactions?

Include:

- Protein-free lipid controls to isolate probe behavior.

- Competitive inhibitors (e.g., α-tocopherol) to confirm binding specificity.

- Negative controls with non-fluorescent analogs (e.g., stearic acid) to rule out nonspecific effects .

Q. How can computational modeling enhance interpretation of this compound’s membrane localization data?

Molecular dynamics (MD) simulations (e.g., GROMACS) predict probe localization depths and lipid interactions. Parameterize force fields using experimental fluorescence quenching data (e.g., iodide accessibility assays) .

属性

CAS 编号 |

18841-21-9 |

|---|---|

分子式 |

C18H28O2 |

分子量 |

276.4 g/mol |

IUPAC 名称 |

octadeca-9,11,13,15-tetraenoic acid |

InChI |

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-10H,2,11-17H2,1H3,(H,19,20) |

InChI 键 |

IJTNSXPMYKJZPR-UHFFFAOYSA-N |

SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

手性 SMILES |

CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)O |

规范 SMILES |

CCC=CC=CC=CC=CCCCCCCCC(=O)O |

Key on ui other cas no. |

18841-21-9 |

Pictograms |

Irritant |

同义词 |

(all-E)-9,11,13,15-Octadecatetraenoic Acid; 9-trans,11-trans,13-trans,15-trans-Octadecatetraenoic Acid; trans-Parinaric Acid; β-PAC; β-Parinaric Acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。